molecular formula C17H15NO3 B11996075 6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one

6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one

Cat. No.: B11996075
M. Wt: 281.30 g/mol
InChI Key: YLTIMYOBCHMPFR-UHFFFAOYSA-N
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Description

6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromenones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method is the reaction of 6-ethyl-7-methoxy-4H-chromen-4-one with 2-bromopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Solvent recovery and recycling are also important considerations in industrial settings.

Chemical Reactions Analysis

Types of Reactions

6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or nucleophiles like amines for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield chromenone quinones, while reduction can produce dihydrochromenones.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    7-methoxy-4H-chromen-4-one: Lacks the ethyl and pyridinyl substituents.

    6-ethyl-4H-chromen-4-one: Lacks the methoxy and pyridinyl substituents.

    3-(2-pyridinyl)-4H-chromen-4-one: Lacks the ethyl and methoxy substituents.

Uniqueness

6-ethyl-7-methoxy-3-(2-pyridinyl)-4H-chromen-4-one is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the ethyl, methoxy, and pyridinyl groups can enhance its interactions with specific molecular targets and improve its solubility and stability.

Properties

Molecular Formula

C17H15NO3

Molecular Weight

281.30 g/mol

IUPAC Name

6-ethyl-7-methoxy-3-pyridin-2-ylchromen-4-one

InChI

InChI=1S/C17H15NO3/c1-3-11-8-12-16(9-15(11)20-2)21-10-13(17(12)19)14-6-4-5-7-18-14/h4-10H,3H2,1-2H3

InChI Key

YLTIMYOBCHMPFR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1OC)OC=C(C2=O)C3=CC=CC=N3

Origin of Product

United States

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